(4-Bromo-2-fluorophenyl)hydrazine

Descripción

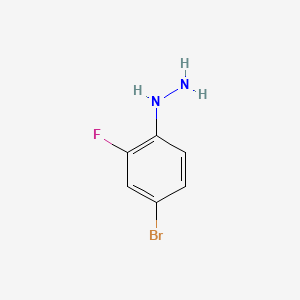

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTCQCOHAXZNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Arylhydrazine Scaffolds in Contemporary Organic Chemistry

Arylhydrazines are a class of organic compounds characterized by a hydrazine (B178648) group attached to an aromatic ring. This structural motif is of paramount importance in modern organic chemistry, primarily serving as a key precursor in the synthesis of a wide array of heterocyclic compounds. The reactivity of the hydrazine moiety allows for its participation in various cyclization reactions, most notably the Fischer indole (B1671886) synthesis, which has been a cornerstone of heterocyclic chemistry for over a century.

The versatility of arylhydrazines extends to their role in the construction of pyrazoles, pyrazolines, and other nitrogen-containing ring systems that form the core of many biologically active molecules. rasayanjournal.co.inresearchgate.net The ability to introduce a diverse range of substituents onto the aromatic ring of the arylhydrazine provides chemists with a powerful tool to fine-tune the electronic and steric properties of the resulting heterocyclic products. This modularity is a key reason why arylhydrazine scaffolds are considered "privileged structures" in medicinal chemistry, as they can be readily modified to interact with a variety of biological targets. nih.govnih.govufrj.br

Positional Isomerism of Halogenated Phenylhydrazines and Its Research Implications

The introduction of halogen atoms onto the phenyl ring of a phenylhydrazine (B124118) molecule gives rise to a series of positional isomers, each with unique chemical properties. The identity and location of the halogen substituents can profoundly influence the reactivity of the hydrazine (B178648) group and the subsequent chemical transformations it undergoes. For instance, the electronic effects of the halogens—whether they are electron-donating or electron-withdrawing—can alter the nucleophilicity of the hydrazine nitrogen atoms.

Furthermore, the steric hindrance imposed by the halogen atoms can dictate the regioselectivity of reactions, leading to the preferential formation of one isomeric product over another. This is particularly relevant in reactions like the Fischer indole (B1671886) synthesis, where the position of the halogen can direct the cyclization to a specific carbon atom on the aromatic ring. Researchers can exploit these differences in reactivity to selectively synthesize desired isomers of complex molecules.

The specific compound of interest, (4-Bromo-2-fluorophenyl)hydrazine, is one of several possible isomers of bromofluorophenylhydrazine. Other examples include (2-Bromo-4-fluorophenyl)hydrazine and (2-Bromo-5-fluorophenyl)hydrazine. uni.luscbt.comsigmaaldrich.com Each of these isomers presents a different spatial arrangement of the halogen atoms relative to the hydrazine group, which in turn imparts distinct reactivity profiles.

Scope and Research Objectives Pertaining to 4 Bromo 2 Fluorophenyl Hydrazine

The primary research interest in (4-Bromo-2-fluorophenyl)hydrazine lies in its utility as a synthon for introducing a bromo- and fluoro-substituted phenyl group into a larger molecular framework. The presence of two different halogen atoms offers opportunities for selective functionalization through various cross-coupling reactions. For example, the bromine atom can be selectively targeted in palladium-catalyzed reactions, leaving the more robust carbon-fluorine bond intact for subsequent transformations.

Key research objectives involving this compound include:

Synthesis of Novel Heterocyclic Compounds: Utilizing this compound in reactions such as the Fischer indole (B1671886) synthesis to create novel indole derivatives with potential applications in medicinal chemistry and materials science.

Investigation of Reaction Mechanisms: Studying how the interplay of the electronic effects of the bromine and fluorine atoms influences the course and outcome of chemical reactions.

Development of New Synthetic Methodologies: Exploring new ways to utilize the unique reactivity of this compound to construct complex molecular architectures.

Below is a table summarizing the key properties of this compound and its related isomers.

| Compound Name | CAS Number | Molecular Formula |

| This compound hydrochloride | 502496-24-4 | C6H7BrFN2 · HCl |

| (2-Bromo-4-fluorophenyl)hydrazine hydrochloride | Not specified | C6H6BrFN2 · HCl |

| (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 | C6H6BrFN2 · HCl |

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound, a halogenated aromatic hydrazine (B178648), is of significant interest in organic and medicinal chemistry due to its role as a versatile building block for more complex molecules. This article explores the established and advanced methodologies for its preparation, focusing on the underlying chemical principles and precursor materials.

Applications of 4 Bromo 2 Fluorophenyl Hydrazine and Its Derivatives in Research Disciplines

Organic Synthesis as a Versatile Precursor and Building Block

(4-Bromo-2-fluorophenyl)hydrazine serves as a crucial starting material and intermediate in the synthesis of a wide array of organic compounds. Its unique molecular structure, featuring bromine and fluorine substituents on the phenyl ring attached to a hydrazine (B178648) group, provides multiple reactive sites for chemical modifications. This versatility allows for the construction of complex molecular architectures and novel chemical scaffolds.

The hydrazine moiety in this compound is a key functional group that participates in various chemical reactions to form more complex structures. For instance, it can react with ketones and aldehydes to form hydrazones, which are important intermediates in the synthesis of heterocyclic compounds like pyrazoles and indoles. The presence of the bromo and fluoro groups on the phenyl ring also allows for further functionalization through reactions such as cross-coupling, enabling the introduction of diverse substituents and the extension of the molecular framework.

The development of new chemical scaffolds is fundamental to advancing drug discovery and materials science. This compound and its derivatives are instrumental in this area. By strategically combining different organic building blocks, researchers can create diverse and complex molecular structures. These scaffolds can be systematically modified to explore new chemical spaces and develop compounds with desired properties. The process often involves joining multiple molecular components to a central hub, creating linear, cyclic, or branched architectures that serve as the foundation for a variety of functional molecules. mdpi.com

| Scaffold Component | Role in Synthesis | Resulting Structure Type |

| This compound | Core building block | Heterocyclic compounds (e.g., pyrazoles, indoles) |

| Aryl boronic acids | Coupling partner | Biaryl and polyaryl systems |

| Ketones/Aldehydes | Reactant with hydrazine | Hydrazones, leading to cyclic structures |

In the field of agrochemical research, this compound derivatives are investigated for their potential as intermediates in the synthesis of new pesticides and herbicides. The specific combination of the hydrazine group with halogen substituents on the aromatic ring can influence the biological activity of the resulting compounds, making them candidates for the development of novel crop protection agents.

Contributions to Medicinal Chemistry Research and Drug Discovery Endeavors

The structural features of this compound and its derivatives make them valuable in the field of medicinal chemistry. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Derivatives of this compound are actively being explored for their therapeutic potential. For example, fluorinated pyrazoles, which can be synthesized from hydrazine precursors, are a class of compounds with recognized importance in medicinal chemistry. researchgate.net Research has shown that compounds containing the pyrazine (B50134) carboxamide scaffold, which can be derived from related bromo-phenyl compounds, exhibit promising antibacterial activities.

| Derivative Class | Potential Therapeutic Application |

| Fluorinated pyrazoles | Various medicinal applications researchgate.net |

| Pyrazine carboxamides | Antibacterial agents |

Understanding how molecules interact with and inhibit enzymes is a cornerstone of drug development. This compound derivatives are utilized as tools in these investigations. For instance, certain pyrazine carboxamide derivatives have been shown to be potent inhibitors of enzymes like alkaline phosphatase. In silico molecular docking studies are often employed to understand the binding interactions between these compounds and the active sites of target proteins, providing insights into their mechanism of action.

Studies on Interactions with Biological Pathways (excluding clinical outcomes)

While direct studies on the interaction of this compound itself with biological pathways are limited, its derivatives, particularly those synthesized through the Fischer indole (B1671886) synthesis, have been the subject of research to understand their mechanisms of action at a molecular level. The resulting indole structures are known to interact with various biological targets due to their structural similarity to endogenous molecules like tryptophan.

Research in this area often involves the synthesis of a series of indole derivatives followed by in vitro assays to determine their effects on specific enzymes or receptors. For instance, indole derivatives are frequently evaluated as inhibitors of enzymes such as kinases, which are crucial in cellular signaling pathways. The brominated and fluorinated phenyl moiety of the parent hydrazine can significantly influence the binding affinity and selectivity of the resulting indole derivatives to their biological targets.

One area of investigation for similar compounds involves their potential as α-glucosidase inhibitors. A study on 5-fluoro-2-oxindole derivatives, which share structural similarities with compounds derivable from this compound, demonstrated significant inhibitory activity against α-glucosidase. Kinetic studies revealed a reversible and mixed-type inhibition, suggesting that the compounds bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations further elucidated the potential binding modes of these compounds within the active site of the enzyme.

Another relevant area of research is the development of novel antibacterial agents. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their activity against clinically isolated extensively drug-resistant (XDR) S. Typhi. These studies often include molecular docking to understand the interaction between the synthesized compounds and bacterial enzymes like DNA gyrase, a key target for antibacterial drugs. The binding energy and interaction patterns can provide insights into the mechanism of action. Furthermore, such derivatives have been investigated as alkaline phosphatase inhibitors, with molecular docking studies being used to predict the binding interactions with the enzyme's active site.

The table below summarizes representative research findings on the interaction of derivatives of bromo-fluorophenyl compounds with biological pathways.

| Derivative Class | Biological Target | Research Findings |

| 5-fluoro-2-oxindoles | α-Glucosidase | Exhibited potent inhibitory activity with IC50 values significantly lower than the standard drug, acarbose. Kinetic studies indicated a reversible and mixed-type inhibition mechanism. |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | DNA Gyrase (S. Typhi) | Showed antibacterial activity against XDR S. Typhi. Molecular docking suggested strong binding affinity to the DNA gyrase active site. |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Alkaline Phosphatase | Demonstrated significant inhibitory activity. Molecular docking studies were performed to elucidate binding interactions. |

Emerging Roles in Materials Science Research

The unique chemical structure of this compound, featuring both bromine and fluorine substituents on the phenyl ring, makes it an attractive precursor for the synthesis of advanced materials with tailored properties. Its applications in materials science are primarily focused on the creation of functional organic materials and potentially as a component in the synthesis of coordination polymers.

Application in the Synthesis of Functional Organic Materials (general)

A significant application of this compound in the synthesis of functional organic materials lies in its use as a key starting material for the Fischer indole synthesis. mdpi.com This classic organic reaction allows for the construction of the indole ring system, a privileged scaffold in medicinal chemistry and materials science. mdpi.com The resulting 7-bromo-5-fluoroindole derivatives are valuable building blocks for more complex functional molecules.

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com The presence of the bromo and fluoro substituents on the indole ring, originating from the this compound precursor, can impart unique electronic and photophysical properties to the final molecule. These properties are of interest for applications in areas such as organic electronics, where fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing efficient organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The general scheme for the Fischer indole synthesis using this compound is depicted below:

Scheme 1: General reaction scheme for the Fischer indole synthesis starting from this compound.

The specific ketone or aldehyde used in the reaction determines the substitution pattern at the 2- and 3-positions of the indole ring, allowing for the creation of a diverse library of functional organic molecules. The bromine atom on the indole ring can also serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of even more complex and functional materials.

Precursor for Metal-Organic Frameworks or Coordination Polymers (if applicable)

While the direct use of this compound as a primary ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers is not extensively documented, its derivatives hold potential for such applications. The hydrazine moiety or, more commonly, derivatives where the hydrazine is converted into a multidentate ligand, can coordinate to metal ions to form extended network structures.

For a molecule to act as a precursor for MOFs or coordination polymers, it typically needs to possess multiple coordination sites that can bind to metal centers. This compound itself has limited potential as a linker due to the presence of a single coordinating hydrazine group. However, it can be chemically modified to introduce additional coordinating functionalities, such as carboxylates, pyridyls, or other nitrogen-containing heterocycles.

For example, the indole derivatives synthesized from this compound could be further functionalized with carboxylic acid groups. These resulting bromo- and fluoro-substituted indole dicarboxylic acids could then act as organic linkers in the synthesis of MOFs. The presence of the halogen atoms could influence the resulting framework's properties, such as its porosity, stability, and catalytic activity. The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands in solution, and the specific geometry and electronic properties of the ligand play a crucial role in determining the final structure of the polymer. nih.gov

Although specific examples utilizing ligands directly derived from this compound are not prevalent in the current literature, the principles of coordination chemistry suggest that appropriately functionalized derivatives could indeed serve as valuable precursors for novel coordination polymers with potentially interesting photoluminescent or catalytic properties. The field of MOF and coordination polymer synthesis is an active area of research, and the exploration of new and functionalized organic linkers is a continuous endeavor.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2 Fluorophenyl Hydrazine

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of (4-bromo-2-fluorophenyl)hydrazine, offering insights into its electronic, vibrational, and nuclear properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. In the case of this compound, distinct signals would be observed for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached fluorine and bromine atoms and the hydrazine (B178648) group. For instance, the carbon atom bonded to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NHNH₂ | --- | ~140-150 |

| C2-F | --- | ~155-165 (d, ¹JCF ≈ 240-250 Hz) |

| C3-H | ~6.8-7.2 | ~115-125 (d, ²JCF ≈ 20-30 Hz) |

| C4-Br | --- | ~110-120 |

| C5-H | ~7.0-7.4 | ~120-130 (d, ⁴JCF ≈ 0-5 Hz) |

| C6-H | ~7.2-7.6 | ~130-140 (d, ³JCF ≈ 5-15 Hz) |

| NH | ~4.0-5.0 (broad) | --- |

| NH₂ | ~3.0-4.0 (broad) | --- |

| Note: These are predicted values and may vary based on solvent and other experimental conditions. 'd' indicates a doublet, and 'JCF' represents the coupling constant between carbon and fluorine. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the hydrazine group, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the region of 1200-1300 cm⁻¹, while the C-Br stretching vibration would be observed at lower frequencies, typically below 1000 cm⁻¹. The IR spectrum of the related compound 4-bromo-2-fluorophenol (B1271925) shows characteristic bands that can be used for comparison. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the C-Br stretching vibration are often more prominent in the Raman spectrum.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (N-H) | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1200-1300 |

| C-N | Stretching | 1250-1350 |

| C-Br | Stretching | 500-700 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic ring. The presence of the bromo, fluoro, and hydrazine substituents will influence the position and intensity of these absorption maxima. In comparison, hydrazine itself exhibits absorption maxima at specific wavelengths, and substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) show characteristic absorptions. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would provide further structural information, with common fragmentation pathways involving the loss of the hydrazine group or the halogen atoms.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₆H₆BrFN₂), the theoretical elemental composition can be calculated and compared with the experimentally determined values to confirm the compound's purity and empirical formula. sigmaaldrich.com

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 35.15% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.96% |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.00% |

| Fluorine | F | 19.00 | 1 | 19.00 | 9.27% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.67% |

| Total | 205.04 | 100.00% |

Crystallographic Analysis for Solid-State Structural Determination

While spectroscopic methods provide valuable information about the molecular structure, X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic analysis of this compound would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazine group. This information is crucial for understanding the compound's physical properties and its behavior in the solid state. Although specific crystallographic data for this compound was not found in the search results, this technique remains a vital tool for its complete structural characterization.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformation

As of the current literature survey, a single-crystal X-ray diffraction study for the free base of this compound has not been reported. However, crystallographic data for its hydrochloride salt, this compound hydrochloride, and other related substituted phenylhydrazines are available. mdpi.combldpharm.comoakwoodchemical.comchemdiv.comangenechemical.com These studies are invaluable for predicting the likely solid-state conformation and packing of the title compound.

In analogous structures, such as other substituted phenylhydrazines, the geometry is influenced by the electronic and steric effects of the substituents. researchgate.netpreprints.org For this compound, the phenyl ring is expected to be largely planar. The hydrazine moiety (-NHNH2) will be attached to the ring, and its conformation relative to the ring will be a key structural feature. The presence of the ortho-fluorine atom may induce a slight torsion angle between the plane of the phenyl ring and the C-N bond of the hydrazine group due to steric hindrance and electrostatic repulsion.

The absolute configuration of a chiral crystal can be determined using single-crystal XRD. While this compound itself is not chiral, it could crystallize in a chiral space group, leading to enantiomeric crystals. Should a crystallographic study be undertaken, the determination of the space group and the arrangement of molecules within the asymmetric unit would be crucial.

A representative table of crystallographic parameters that would be determined from a single-crystal XRD study is presented below, based on typical data for similar organic molecules.

| Crystallographic Parameter | Expected Data Type |

| Empirical Formula | C6H6BrFN2 |

| Formula Weight | 205.03 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | e.g., 4, 8 |

| Calculated Density (Dx) | g/cm³ |

| R-factor | A measure of agreement |

Analysis of Intermolecular and Intramolecular Interactions

The solid-state architecture of this compound would be significantly governed by a network of intermolecular and intramolecular interactions.

Hydrogen Bonding: The hydrazine group is a potent hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atoms). Consequently, extensive intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. preprints.org The N-H···N hydrogen bonds are a common motif in the crystal structures of hydrazines. preprints.org Additionally, the fluorine atom, being electronegative, could participate as a weak hydrogen bond acceptor in N-H···F or C-H···F interactions. researchgate.net An intramolecular hydrogen bond between one of the hydrazine protons and the ortho-fluorine atom is also a possibility, which would influence the conformation of the hydrazine group relative to the phenyl ring.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Intermolecular Hydrogen Bond | N-H (hydrazine) | N (hydrazine) | Primary structural motif, formation of chains/sheets. |

| Intermolecular Hydrogen Bond | N-H (hydrazine) | F (fluoro) | Secondary interaction, influencing packing details. |

| Intermolecular Hydrogen Bond | C-H (phenyl) | F (fluoro), N (hydrazine) | Weak interactions, contributing to overall stability. |

| Intramolecular Hydrogen Bond | N-H (hydrazine) | F (fluoro) | Influences the conformation of the hydrazine group. |

| Pi-Pi Stacking | Phenyl Ring | Phenyl Ring | Stabilizes the crystal lattice through aromatic interactions. |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic and geometric properties of molecules. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its optimized geometry, vibrational frequencies, and electronic structure. ajchem-a.com

The optimized geometry from DFT would predict bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's three-dimensional structure. These calculations can also help in understanding the conformational preferences, for instance, the rotational barrier around the C-N bond connecting the phenyl ring and the hydrazine moiety.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine moiety, particularly the lone pair of the terminal nitrogen atom. The LUMO is likely to be distributed over the aromatic ring, with contributions from the antibonding orbitals associated with the C-Br and C-F bonds. The presence of the electron-withdrawing halogen atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylhydrazine (B124118).

A representative table of expected HOMO-LUMO data is shown below.

| Parameter | Description | Expected Trend/Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Lowered by electron-withdrawing substituents. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by electron-withdrawing substituents. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Influences chemical reactivity and electronic transitions. |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netavogadro.cclibretexts.orgyoutube.com The map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the most negative potential is expected to be located around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons, making them the primary sites for electrophilic attack. The fluorine atom will also exhibit a region of negative potential. Regions of positive potential are likely to be found around the hydrogen atoms of the hydrazine group and the phenyl ring.

Fukui Function Analysis: Fukui functions are used to describe the sensitivity of the electron density at a particular point in a molecule to a change in the total number of electrons. This analysis can more quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edunih.govnih.govq-chem.comrsc.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies.

The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of the strength of the electronic delocalization.

A table summarizing the expected key NBO interactions is presented below.

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| LP(N) of hydrazine | π(C-C) of phenyl ring | n -> π | Electron delocalization, stabilization of the molecule, partial C-N double bond character. |

| σ(C-H) | σ(C-C) | σ -> σ | Hyperconjugation, contributes to molecular stability. |

| LP(F) | σ(C-C) | n -> σ | Minor hyperconjugative interactions. |

Prediction of Vibrational and Electronic Spectral Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational and electronic properties of molecules, offering insights that complement experimental findings. Studies on analogous compounds, such as 2-fluoro-4-bromobenzaldehyde, provide a framework for understanding the spectral characteristics imparted by the (4-bromo-2-fluorophenyl) group.

DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(3df,p), can accurately predict the molecular geometry and vibrational frequencies. The calculated frequencies for the optimized molecular structure allow for a detailed assignment of the experimental FT-IR and FT-Raman spectra. Potential Energy Distribution (PED) analysis is employed to assign the calculated vibrational modes to specific functional group vibrations, such as C-H stretching, C=C aromatic ring vibrations, and the characteristic vibrations of the C-Br and C-F bonds. For instance, in a study of 2-fluoro-4-bromobenzaldehyde, a good correlation was found between the theoretically predicted vibrational frequencies and the experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). These calculations can determine the electronic transition energies, oscillator strengths, and the nature of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). This analysis helps in understanding the charge transfer characteristics within the molecule upon electronic excitation.

Table 1: Predicted Vibrational Frequencies for Key Modes in a (4-Bromo-2-fluorophenyl) Analog

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | C-H | 3050 - 3150 |

| Carbonyl C=O Stretch* | C=O | ~1700 |

| Aromatic Ring Stretch | C=C | 1550 - 1600 |

| In-plane C-H Bend | C-H | 1100 - 1300 |

| C-F Stretch | C-F | 1200 - 1250 |

| C-Br Stretch | C-Br | 550 - 650 |

Note: Data is representative, based on studies of analogous structures like 2-fluoro-4-bromobenzaldehyde. The carbonyl stretch is included for context from the analog study.

Exploration of Nonlinear Optical (NLO) Properties

Molecules with potential for Nonlinear Optical (NLO) applications are of great interest for use in modern photonics and optoelectronics. The NLO properties of molecules containing the (4-bromo-2-fluorophenyl) group can be computationally explored using DFT methods. A small energy gap between the HOMO and LUMO is often indicative of higher molecular polarizability and a significant NLO response.

Theoretical calculations can quantify NLO properties, including the electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. Studies on novel 1,2,4-triazole (B32235) derivatives incorporating a bromophenyl moiety have shown that strategic chemical modifications can enhance NLO characteristics. For example, a computational study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that certain substitutions lead to a smaller HOMO-LUMO gap, resulting in significantly increased hyperpolarizability values. nih.gov These findings suggest that the (4-bromo-2-fluorophenyl) scaffold can be a valuable component in the design of new materials with promising NLO properties. nih.gov

Table 2: Calculated NLO Properties for a Representative Bromophenyl Triazole Derivative

| Parameter | Symbol | Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 5.96 Debye | Measures charge separation |

| Linear Polarizability | α | 4.195 x 10⁻²³ esu | Describes linear response to electric field |

| First Hyperpolarizability | β | 6.317 x 10⁻³⁰ esu | Describes second-order NLO response |

| Second Hyperpolarizability | γ | 4.314 x 10⁻³⁵ esu | Describes third-order NLO response |

Source: Data is representative from a study on a bromophenyl-containing triazole derivative (compound 7c). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing critical insights into their conformational flexibility and interactions with the surrounding environment. For derivatives of this compound, MD simulations can reveal how the molecule behaves in a biological or solution-phase environment, which is essential for drug design and materials science.

The simulations model the movements of atoms over time by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface, identifying stable conformations and the energy barriers between them. By performing simulations in a solvent box (e.g., water), the influence of solvent molecules on the solute's conformation can be analyzed. nih.gov For example, simulations can show how solvent-polymer interactions induce specific structural arrangements, such as the formation of π-π stacking interactions or flexible-coil conformations. nih.gov

In the context of drug discovery, MD simulations are used to assess the stability of a ligand bound to its protein target. By running a simulation of the ligand-protein complex, researchers can analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms to understand the stability of the binding pose and the flexibility of different parts of the protein upon ligand binding. These simulations provide a dynamic picture that complements the static view from molecular docking.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize molecules in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions involved in specific interactions, such as hydrogen bonds, which appear as distinct red spots.

Studies on related crystalline structures show that H···H contacts, representing van der Waals forces, typically account for the largest portion of the Hirshfeld surface. Other significant interactions often include C-H···π, halogen-hydrogen (Br···H/F···H), and oxygen/nitrogen-hydrogen (O···H/N···H) contacts, which correspond to various forms of conventional and non-conventional hydrogen bonds. The presence of fluorine and bromine atoms introduces specific halogen bonding interactions that can significantly influence the supramolecular architecture.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluorophenyl-Containing Crystal Structure

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Van der Waals forces | 35 - 45% |

| C···H / H···C | C-H···π interactions | 15 - 20% |

| O···H / H···O | Hydrogen bonding | 8 - 12% |

| N···H / H···N | Hydrogen bonding | 8 - 10% |

| Br···H / H···Br | Halogen-hydrogen contacts | 6 - 9% |

| F···H / H···F | Halogen-hydrogen contacts | 3 - 5% |

Note: Percentages are representative and based on analyses of various crystalline compounds containing substituted phenyl rings.

Molecular Docking Studies for Theoretical Ligand-Receptor Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in structure-based drug design for screening virtual libraries of compounds and predicting their binding affinity and mode.

Derivatives of this compound have been investigated as potential therapeutic agents. For instance, a study involving new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol conducted molecular docking against cyclooxygenase (COX-1 and COX-2) enzymes to predict their anti-inflammatory potential.

The docking results provide a binding affinity score (often in kcal/mol) and a detailed view of the ligand-receptor interactions at the atomic level. Key interactions typically include hydrogen bonds with specific amino acid residues in the active site, as well as hydrophobic and van der Waals interactions. In the aforementioned study, the (2-bromo-4-fluorophenyl) moiety was shown to be crucial for anchoring the ligands within the active site of the COX enzymes. The analysis revealed that certain derivatives could form key hydrogen bonds and hydrophobic interactions, leading to strong binding affinities and suggesting a plausible mechanism for their biological activity.

Table 4: Molecular Docking Results of (2-bromo-4-fluorophenyl) Triazole Derivatives Against COX-1

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Amino Acids) | Interaction Types |

|---|---|---|---|

| Derivative 2a | -8.9 | Arg120, Tyr355 | Hydrogen Bond, Hydrophobic |

| Derivative 2c | -9.1 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Derivative 2e | -9.5 | Arg120, Val349, Tyr355 | Hydrogen Bond, Hydrophobic |

| Derivative 2g | -9.2 | Arg120, Tyr355, Ala527 | Hydrogen Bond, Hydrophobic |

Source: Data adapted from a study on 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives.

Future Research Directions and Perspectives for 4 Bromo 2 Fluorophenyl Hydrazine

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of phenylhydrazine (B124118) derivatives often involves multi-step processes that utilize hazardous reagents and generate significant waste. Future research will increasingly focus on developing greener, more sustainable synthetic routes to (4-Bromo-2-fluorophenyl)hydrazine and its derivatives.

Key areas of exploration include:

Catalytic Systems: The development of novel catalytic systems that can operate under milder conditions with high selectivity is a primary goal. researchgate.net This includes the use of heterogeneous nanocatalysts, such as nanostructured diphosphate (B83284) (Na2CaP2O7) and magnesium oxide (MgO), which have proven effective in synthesizing hydrazone derivatives under solvent-free conditions. researchgate.netresearchgate.net These catalysts are often recoverable and reusable, reducing waste and cost. Future work could adapt these catalysts for the synthesis of this compound itself, potentially starting from 4-bromo-2-fluoroaniline.

Alternative Reducing Agents: Conventional reduction steps often use reagents like stannous chloride, which are toxic. A shift towards more environmentally benign reducing agents is crucial. A patented process for 4-bromophenyl hydrazine (B178648) utilizes sodium metabisulfite, which is noted as being less hazardous. google.com Other green alternatives include catalytic hydrogenation or the use of formic acid, which offer higher safety and yield. google.com

Energy-Efficient Methods: Exploring energy-efficient techniques such as microwave irradiation and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netminarjournal.com These methods have been successfully applied to the synthesis of hydrazone derivatives and could be adapted for the production and derivatization of this compound. minarjournal.com

Solvent-Free and Aqueous Media: Conducting reactions in solvent-free conditions or in water is a cornerstone of green chemistry. researchgate.netminarjournal.com Research into the synthesis of this compound derivatives in these media will be essential to minimize the use of volatile organic compounds.

| Green Synthesis Approach | Catalyst/Reagent | Conditions | Benefits |

| Heterogeneous Catalysis | Nanostructured Diphosphate (Na2CaP2O7) | Solvent-free | Recoverable catalyst, high conversion, short reaction time researchgate.net |

| Heterogeneous Catalysis | MgO nanoparticles | Solvent-free, ultrasonic | Clean reaction, non-acidic conditions researchgate.net |

| Alternative Reductants | Sodium Metabisulfite | Aqueous, 10-35°C, pH 7-9 | Lower toxicity, good purity and yield google.com |

| Energy-Efficient Synthesis | Microwave Irradiation | Solvent-free | Rapid, high yield, clean minarjournal.com |

Exploration of Novel Reactivity Pathways for Unprecedented Derivatives

This compound is a versatile building block, primarily due to the reactive hydrazine moiety and the substituted aromatic ring. Future research will aim to uncover and exploit new reaction pathways to generate novel and structurally complex derivatives that are currently inaccessible.

Key research avenues include:

Synthesis of Novel Heterocycles: Phenylhydrazines are fundamental in the synthesis of nitrogen-containing heterocycles like indoles (via Fischer indole (B1671886) synthesis), pyrazoles, and triazoles. researchgate.netmdpi.com Future work will involve reacting this compound with a wider array of synthons, such as novel chalcones, diketones, and other polyfunctional molecules, to create unprecedented heterocyclic systems. researchgate.netresearchgate.netnih.gov The unique electronic effects of the bromine and fluorine substituents can be exploited to control regioselectivity in these cyclization reactions.

Photoinduced Transformations: Photoredox catalysis has emerged as a powerful tool in organic synthesis. Phenylhydrazine has been used in photoinduced strategies for the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.com Applying these photochemical methods to this compound could unlock new radical-based coupling reactions, leading to derivatives with unique structural motifs.

Asymmetric Synthesis: The development of stereoselective transformations using this compound as a substrate or reagent is a significant area for future exploration. researchgate.net This could lead to the synthesis of chiral, optically active heterocyclic compounds, which are highly valuable in the pharmaceutical and agrochemical industries.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would provide efficient and atom-economical routes to complex molecules, avoiding the need to isolate intermediates.

| Reaction Type | Reactant Partner | Potential Product Class |

| Cyclocondensation | Chalcones, β-diketones | Pyrazolines, Pyrazoles researchgate.netresearchgate.net |

| Fischer Synthesis | Ketones, Aldehydes | Substituted Indoles researchgate.net |

| Substitution/Condensation | 2-Chloromethyl benzimidazole | Benzimidazole-hydrazine derivatives ijpsr.com |

| S-Alkylation/Cyclization | Carbon Disulfide, Acyl Halides | 1,2,4-Triazole (B32235) derivatives mdpi.com |

| Photoredox Catalysis | Alkenes, Alkynes | C-C and C-N coupled products bohrium.com |

Advanced Computational Design and Optimization of Derivatives for Specific Applications

To streamline the discovery of new functional molecules, future research will heavily rely on the integration of computational chemistry with synthetic efforts. Advanced computational modeling can predict the properties of hypothetical derivatives of this compound, guiding chemists to synthesize only the most promising candidates.

Key strategies include:

Structure-Property Relationship Studies: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can build models that correlate the structure of this compound derivatives with specific properties. This can be applied to design molecules with optimized electronic, optical, or biological activities for use in materials science or as pharmaceuticals.

Virtual Screening and Molecular Docking: For medicinal chemistry applications, large virtual libraries of potential derivatives can be screened against biological targets (e.g., enzymes, receptors) using molecular docking simulations. This can identify derivatives with high binding affinities, prioritizing them for synthesis and biological evaluation.

Reaction Mechanism and Selectivity Prediction: Computational tools can be used to elucidate the mechanisms of new reactions involving this compound. This understanding can help in optimizing reaction conditions to improve yields and control the regioselectivity and stereoselectivity of the products.

Integrated Discovery Workflows: The most powerful approach will be the creation of hybrid workflows that fuse computational screening with automated synthesis, allowing for the rapid design, synthesis, and testing of new materials and molecules. nih.gov

Integration with High-Throughput Screening for Accelerated Discovery in Organic Synthesis

High-throughput experimentation (HTE) is a transformative technology that allows for the rapid and parallel execution of a large number of chemical reactions. chemrxiv.org Integrating this compound into HTE workflows will dramatically accelerate the pace of discovery.

Future directions in this area involve:

Reaction Optimization: HTE can be used to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to find the optimal conditions for synthesizing derivatives of this compound. nih.gov This is far more efficient than traditional one-at-a-time optimization.

Library Synthesis: Automated synthesis platforms can use this compound as a core building block to generate large libraries of diverse derivatives. chemrxiv.org These libraries are invaluable for screening for biological activity or for discovering materials with desired properties.

Discovery of New Reactions: By combining this compound with a diverse set of reactants under a wide array of conditions, HTE can facilitate the serendipitous discovery of entirely new chemical transformations.

Data-Rich Experimentation: Modern HTE platforms are equipped with in-situ analytics, generating vast amounts of data for each reaction. This data can be used to train machine learning models to predict reaction outcomes, further accelerating the optimization and discovery process. chemrxiv.org The combination of HTE and artificial intelligence represents a paradigm shift in how new chemical space is explored. nih.gov

| Technology | Application for this compound | Expected Outcome |

| High-Throughput Experimentation (HTE) | Parallel screening of catalysts, solvents, and bases for coupling reactions. | Rapid identification of optimal reaction conditions. nih.govchemrxiv.org |

| Automated Synthesis | Generation of a library of pyrazole (B372694) derivatives from various diketones. | Large, diverse set of novel compounds for biological screening. nih.gov |

| Design of Experiments (DOE) | Statistical optimization of Fischer indole synthesis conditions. | Reduced number of experiments needed for optimization. nih.gov |

| Machine Learning (ML) | Predictive models for reaction yield based on HTE data. | Accelerated design of future experiments and prediction of outcomes. chemrxiv.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-bromo-2-fluorophenyl)hydrazine?

- Answer : A common approach involves the condensation of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate. For example, chalcone intermediates derived from substituted hydroxy acetophenones can react with hydrazine to yield pyrazoline derivatives . Key steps include refluxing in ethanol under nitrogen and monitoring reaction progress via TLC. Typical yields range from 65–80%, depending on substituent effects.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Answer :

- UV-Vis Spectroscopy : Absorption maxima at ~526–546 nm (ε ≈ 2200–2280 L·mol⁻¹·cm⁻¹) can confirm hydrazine-related redox activity .

- NMR/IR : Distinct peaks for NH₂ (δ ~3.5–4.5 ppm in ¹H NMR; ~3300 cm⁻¹ in IR) and aromatic C-Br/F vibrations (e.g., 750–800 cm⁻¹ for C-Br) are critical .

- Mass Spectrometry : Molecular ion peaks at m/z 219 (M⁺) and fragment ions (e.g., Br/F loss) validate purity .

Q. What safety protocols are essential for handling this compound?

- Answer :

- Exposure Mitigation : Use gloves, fume hoods, and eye protection. Immediate washing with water is required for skin contact .

- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid proximity to oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

Q. How can computational studies optimize this compound’s role in catalytic reactions?

- Answer : Density Functional Theory (DFT) calculations predict activation barriers for hydrazine-catalyzed reactions. For example, replacing [2.2.1]-hydrazines with [2.2.2]-bicyclic analogs reduces cycloreversion barriers by ~10 kcal/mol, enhancing catalytic efficiency . Software like Gaussian or ORCA can model transition states and electron-density maps .

Q. What mechanistic insights exist for hydrazine derivatives in carbonyl-olefin metathesis?

- Answer : Hydrazines act as proton-shuttling catalysts in ring-opening metathesis. The rate-determining step involves a [3+2] cycloaddition followed by retro-Diels-Alder cleavage. Substituents like bromo/fluoro groups influence steric hindrance and electronic effects, altering reaction rates by up to 3x .

Q. Can this compound serve as a precursor for pharmacologically active heterocycles?

- Answer : Yes. Reacting it with 2-aminothiophenol yields benzothiazepines (e.g., 2-[2-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol), while hydrazine hydrate forms pyrazolines. These compounds exhibit structural motifs relevant to antimicrobial and anticancer agents .

Key Research Tools

- Crystallography : SHELX software for structure refinement (e.g., SHELXL for hydrogen-bonding networks) .

- Computational Modeling : ORTEP-3 for graphical representation of crystal structures .

Note : Contradictions in synthesis yields (e.g., 65–80% vs. 78%) reflect solvent purity and reaction scale variations. Always cross-validate with controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.